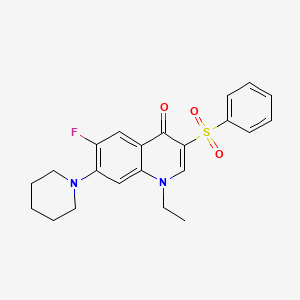

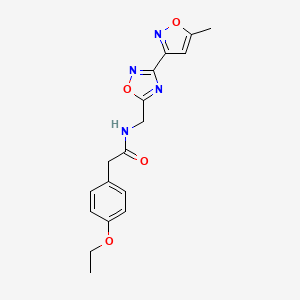

3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone moiety, a benzenesulfonyl group, a piperidine ring, and a fluoro substituent. Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique

Bioactive Compound Synthesis

Research on derivatives of the benzenesulfonyl and piperidin-1-yl groups has demonstrated a broad spectrum of biological activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown moderate to strong antibacterial activity, highlighting the therapeutic potential of such compounds in addressing bacterial infections (Khalid et al., 2016).

Antimicrobial Evaluation

Fluoroquinolone derivatives, including those with modifications at the C7 position incorporating piperazine moieties, have demonstrated significant antimicrobial efficacy. These compounds were specifically evaluated against common bacterial pathogens in hospital environments, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant P. aeruginosa (CRPA), suggesting a potential role in addressing antibiotic resistance challenges (Po-Ting Chen et al., 2013).

Enzyme Inhibition Studies

Compounds incorporating the benzenesulfonyl and piperidine structures have been evaluated for their inhibitory effects on various enzymes. For example, a series of benzenesulfonamides incorporating 1,3,5-triazine motifs showed moderate activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, enzymes associated with neurodegenerative diseases and pigmentation disorders. These findings indicate the potential of such compounds in the treatment of Alzheimer's, Parkinson's disease, and other conditions related to enzyme dysfunction (Lolak et al., 2020).

Novel Synthetic Routes and Chemical Properties

The synthesis and characterization of new compounds featuring the benzenesulfonyl and piperidine groups have provided insights into their chemical properties and potential applications. For instance, the synthesis of 2,3-tetramethylene-5-arenesulfonamidobenzofurans through reactions involving N-arenesulfonyl-1,4-benzoquinonimines and 1-morpholino(piperidino)-1-cyclohexene demonstrated novel synthetic routes to compounds with potential applications in material science and pharmacology (Titov et al., 1972).

Orientations Futures

Piperidine derivatives continue to be an area of interest in drug discovery due to their presence in a wide variety of pharmaceuticals . Future research may focus on the synthesis of new piperidine derivatives, their biological evaluation, and the development of more efficient and cost-effective synthesis methods .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-2-24-15-21(29(27,28)16-9-5-3-6-10-16)22(26)17-13-18(23)20(14-19(17)24)25-11-7-4-8-12-25/h3,5-6,9-10,13-15H,2,4,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRGRIZBQBDLEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2684004.png)

![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2684006.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2684007.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)aniline](/img/structure/B2684013.png)

![N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}naphthalene-2-sulfonamide](/img/structure/B2684014.png)

![(2E)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2684020.png)

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B2684021.png)

![8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2684022.png)

![(8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2684025.png)